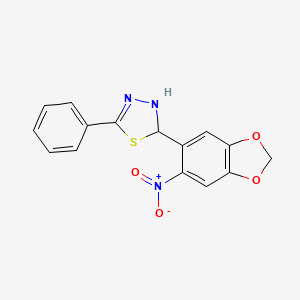
2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as BNITD, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. The compound is a thiadiazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One advantage of using 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Another advantage is its anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to explore its anti-inflammatory activity and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole and to optimize its pharmacological properties for clinical use.
合成法
2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be synthesized using various methods, including the reaction of 6-nitro-1,3-benzodioxole-5-carboxylic acid with thiosemicarbazide and phenyl isothiocyanate. Another method involves the reaction of 6-nitro-1,3-benzodioxole-5-carboxylic acid with hydrazine hydrate, followed by the reaction with phenyl isothiocyanate. Both methods produce 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole as a yellow crystalline solid with a melting point of 225-227°C.
科学的研究の応用
2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in the field of medicine. Research has shown that 2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exhibits antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(6-nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-18(20)11-7-13-12(21-8-22-13)6-10(11)15-17-16-14(23-15)9-4-2-1-3-5-9/h1-7,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYIWBWWQXVYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3NN=C(S3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Nitro-1,3-benzodioxol-5-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928438.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)
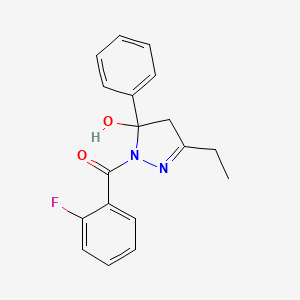
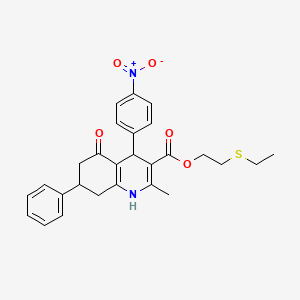
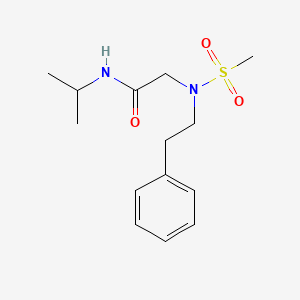
![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)
![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)
![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)
![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)
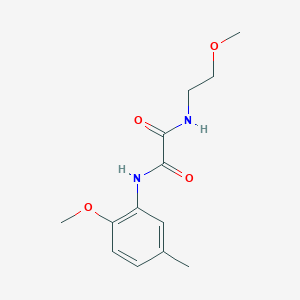
![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)